molecular formula C9H5Br2FO2 B13726449 3-(3,4-Dibromo-5-fluorophenyl)acrylic acid

3-(3,4-Dibromo-5-fluorophenyl)acrylic acid

Cat. No.: B13726449
M. Wt: 323.94 g/mol
InChI Key: DKTHESGFFAIQAD-OWOJBTEDSA-N
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Description

3,4-Dibromo-5-fluorocinnamic acid is an organic compound with the molecular formula C9H5Br2FO2 It is a derivative of cinnamic acid, where the aromatic ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method includes the bromination of 5-fluorocinnamic acid using bromine in the presence of a suitable solvent like carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions of the aromatic ring .

Industrial Production Methods: Industrial production of 3,4-Dibromo-5-fluorocinnamic acid may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-5-fluorocinnamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction Products: Reduced derivatives such as alcohols or alkanes.

Scientific Research Applications

3,4-Dibromo-5-fluorocinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dibromo-5-fluorocinnamic acid involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

  • 3-Bromo-4-fluorocinnamic acid
  • 4-Bromo-3-fluorocinnamic acid
  • 3,4-Dibromocinnamic acid

Comparison: 3,4-Dibromo-5-fluorocinnamic acid is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which can significantly influence its chemical properties and reactivity compared to similar compounds. The specific substitution pattern can affect its electronic distribution, making it a valuable compound for targeted synthetic applications .

Properties

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

(E)-3-(3,4-dibromo-5-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-6-3-5(1-2-8(13)14)4-7(12)9(6)11/h1-4H,(H,13,14)/b2-1+

InChI Key

DKTHESGFFAIQAD-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1F)Br)Br)/C=C/C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1F)Br)Br)C=CC(=O)O

Origin of Product

United States

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